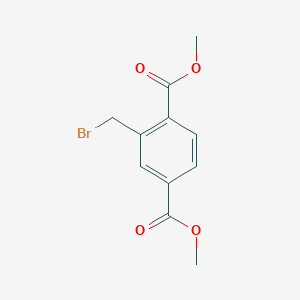
Ácido 3-amino-4-fenoxibenzoico
Descripción general
Descripción
3-Amino-4-phenoxybenzoic acid, also known as PAPB, is an important molecule in the field of organic chemistry. It has a CAS Number of 37531-32-1 and a molecular weight of 229.24 . The IUPAC name for this compound is 3-amino-4-phenoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-phenoxybenzoic acid is 1S/C13H11NO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8H,14H2, (H,15,16) and the InChI key is BBCRLBBRTVEVSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-4-phenoxybenzoic acid is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . The compound is water-soluble .Aplicaciones Científicas De Investigación
Modificación Estructural de Productos Naturales
Los aminoácidos, incluido el ácido 3-amino-4-fenoxibenzoico, se utilizan a menudo en la modificación estructural de productos naturales . Son altamente solubles en agua y tienen una amplia gama de actividades. Se espera que la introducción de aminoácidos en productos naturales mejore el rendimiento de estos productos y minimice sus efectos adversos .
Mejora de la Actividad de los Ginsenosidos
Los investigadores han introducido aminoácidos en los ginsenosidos y han obtenido derivados de aminoácidos de ginsenosidos con actividad mejorada . Esto muestra el potencial del ácido 3-amino-4-fenoxibenzoico para mejorar la actividad de otros compuestos.
Agonista del Receptor Activado por Proliferador de Peroxisomas γ
Se ha encontrado que los derivados del ácido 3-amino-4-fenoxibenzoico, particularmente el 2-cianoprop-2-il 3-fenoxibenzoato, exhiben actividad agonista del receptor activado por proliferador de peroxisomas γ . Esto los hace potencialmente útiles en el tratamiento de enfermedades relacionadas con este receptor.
Activación de la Glucocinasa
El mismo derivado, el 2-cianoprop-2-il 3-fenoxibenzoato, también se ha encontrado capaz de activar la glucocinasa . La glucocinasa juega un papel clave en el metabolismo de los carbohidratos, lo que sugiere posibles aplicaciones en el tratamiento de la diabetes.
Inhibición de la Glicación de Proteínas
Se ha encontrado que los derivados del ácido 3-amino-4-fenoxibenzoico inhiben la glicación de proteínas . Esto podría hacerlos útiles en el tratamiento de enfermedades donde la glicación de proteínas es un problema, como la diabetes y algunas enfermedades neurodegenerativas.
Aplicaciones Biomédicas y Nanotecnológicas
Los compuestos basados en aminoácidos y los derivados peptídicos, incluido el ácido 3-amino-4-fenoxibenzoico, tienen numerosas aplicaciones en diferentes campos relacionados con la biomedicina y la nanotecnología .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-4-phenoxybenzoic acid are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates.
Mode of Action
3-Amino-4-phenoxybenzoic acid interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that the compound binds to these targets and enhances their biological activity. Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid affects several biochemical pathways. For instance, the activation of PPAR-γ can influence lipid metabolism and insulin sensitivity, while the activation of glucokinase can impact glucose metabolism . The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions.
Pharmacokinetics
The compound’s molecular weight of 22924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid can lead to enhanced lipid metabolism and glucose utilization, potentially benefiting conditions like diabetes and metabolic syndrome . The inhibition of protein glycation can prevent the formation of harmful compounds, potentially offering protective effects against conditions like aging and neurodegenerative diseases .
Análisis Bioquímico
Biochemical Properties
3-Amino-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the production of prostaglandins and leukotrienes. Additionally, 3-Amino-4-phenoxybenzoic acid can bind to proteins such as albumin, influencing its transport and distribution within the body .
Cellular Effects
The effects of 3-Amino-4-phenoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, 3-Amino-4-phenoxybenzoic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 3-Amino-4-phenoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the inhibition or activation of enzymes, such as cyclooxygenases, which play a crucial role in inflammatory responses. Additionally, 3-Amino-4-phenoxybenzoic acid can influence gene expression by interacting with transcription factors and altering their activity. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-phenoxybenzoic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 3-Amino-4-phenoxybenzoic acid can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 3-Amino-4-phenoxybenzoic acid in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings .
Metabolic Pathways
3-Amino-4-phenoxybenzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Amino-4-phenoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes. Additionally, it can bind to proteins such as albumin, which aids in its distribution throughout the body. These interactions play a crucial role in determining the localization and accumulation of 3-Amino-4-phenoxybenzoic acid within different tissues .
Subcellular Localization
The subcellular localization of 3-Amino-4-phenoxybenzoic acid is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of 3-Amino-4-phenoxybenzoic acid within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .
Propiedades
IUPAC Name |
3-amino-4-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCRLBBRTVEVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608095 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37531-32-1 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)




